molecular formula C13H16BrNO2 B14325017 Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate CAS No. 111923-03-6

Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate

Cat. No.: B14325017
CAS No.: 111923-03-6
M. Wt: 298.18 g/mol
InChI Key: VFTZELREBRRMQG-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate is an organic compound with the molecular formula C12H15BrNO2 It is a derivative of carbamic acid, featuring a benzyl group and a 2-bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate typically involves the reaction of benzyl carbamate with 2-bromoethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:

Benzyl carbamate+2-bromoethylamineProp-2-en-1-yl benzyl(2-bromoethyl)carbamate\text{Benzyl carbamate} + \text{2-bromoethylamine} \rightarrow \text{this compound} Benzyl carbamate+2-bromoethylamine→Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the 2-bromoethyl group can be substituted by nucleophiles such as amines and thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted carbamates and corresponding nucleophiles.

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Amines and alcohols.

Scientific Research Applications

Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activities. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the 2-bromoethyl group.

    2-Bromoethylamine: A precursor in the synthesis of Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate with distinct chemical properties.

    N-Cbz-2-bromoethylamine: A protected form of 2-bromoethylamine used in peptide synthesis.

Uniqueness

This compound is unique due to the presence of both the benzyl and 2-bromoethyl groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

111923-03-6

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

prop-2-enyl N-benzyl-N-(2-bromoethyl)carbamate

InChI

InChI=1S/C13H16BrNO2/c1-2-10-17-13(16)15(9-8-14)11-12-6-4-3-5-7-12/h2-7H,1,8-11H2

InChI Key

VFTZELREBRRMQG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N(CCBr)CC1=CC=CC=C1

Origin of Product

United States

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